molecular formula C17H19F3N4O2S B215077 5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine

5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine

Numéro de catalogue B215077
Poids moléculaire: 400.4 g/mol
Clé InChI: SJSDBLOCMZWPNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the development and activation of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

TAK-659 is a potent and selective inhibitor of BTK, which is a key enzyme involved in the development and activation of B cells. BTK plays a crucial role in the B cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. By inhibiting BTK, TAK-659 blocks the BCR signaling pathway, leading to the inhibition of B cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, TAK-659 has demonstrated significant antitumor activity in B cell malignancies, such as CLL and MCL. TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B cell activation and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of TAK-659 is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. However, one of the limitations of TAK-659 is its potential toxicity, which requires further investigation in clinical trials.

Orientations Futures

There are several potential future directions for the research and development of TAK-659. One of the areas of interest is the combination of TAK-659 with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance its antitumor activity. Another potential future direction is the investigation of TAK-659 in the treatment of other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to investigate the safety and efficacy of TAK-659 in clinical trials.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-bromo-3-(trifluoromethyl)pyridine with 4-methylpiperazine to form the intermediate N-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)pyridin-2-amine. This intermediate is then reacted with 4-methylsulfonylbenzenesulfonyl chloride to yield the final product, 5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

Nom du produit

5-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyridinamine

Formule moléculaire

C17H19F3N4O2S

Poids moléculaire

400.4 g/mol

Nom IUPAC

5-(4-methylpiperazin-1-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C17H19F3N4O2S/c1-23-7-9-24(10-8-23)27(25,26)15-5-6-16(21-12-15)22-14-4-2-3-13(11-14)17(18,19)20/h2-6,11-12H,7-10H2,1H3,(H,21,22)

Clé InChI

SJSDBLOCMZWPNR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(F)(F)F

SMILES canonique

CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC=CC(=C3)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.